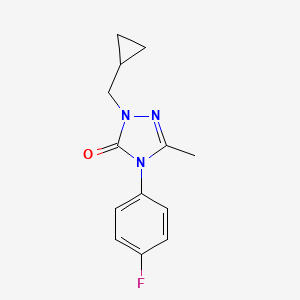

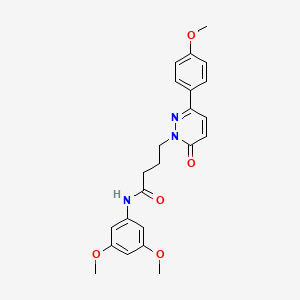

![molecular formula C13H11ClN4O B2538147 5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 866843-48-3](/img/structure/B2538147.png)

5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as CDK2 inhibitors, which could be useful in cancer treatment .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The compounds are synthesized as novel CDK2 targeting compounds .科学的研究の応用

Kinase Inhibition

The oxazolo[5,4-d]pyrimidine scaffold serves as a potent pharmacophore for kinase inhibitors. Researchers have explored its potential in targeting kinases involved in cellular signaling pathways. By modulating kinase activity, this compound class can impact cell growth, differentiation, and apoptosis. Notably, some derivatives exhibit remarkable inhibitory activity against specific kinases, making them promising candidates for drug development .

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) plays a crucial role in angiogenesis. Compounds based on the oxazolo[5,4-d]pyrimidine scaffold have demonstrated VEGFR-2 inhibitory activity. By blocking VEGF signaling, they may contribute to anti-angiogenic therapies for cancer and other diseases .

EDG-1 Modulation

EDG-1 (endothelial differentiation gene 1) is a G protein-coupled receptor involved in cell migration, proliferation, and vascular integrity. Some oxazolo[5,4-d]pyrimidine derivatives exhibit affinity for EDG-1, suggesting potential applications in vascular biology and inflammation .

ACC2 Inhibition

Acetyl-CoA carboxylase 2 (ACC2) regulates fatty acid metabolism. Inhibition of ACC2 can impact lipid homeostasis and energy balance. Researchers have investigated oxazolo[5,4-d]pyrimidines as potential ACC2 inhibitors, aiming to modulate lipid synthesis and address metabolic disorders .

Immunosuppression

Certain oxazolo[5,4-d]pyrimidine analogs have shown immunosuppressive properties. By targeting immune responses, these compounds could find applications in autoimmune diseases, organ transplantation, and inflammatory conditions. Further studies are needed to elucidate their mechanisms and optimize their efficacy .

Antiviral Activity

The antiviral potential of oxazolo[5,4-d]pyrimidines has attracted interest. Researchers have explored their effects against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These compounds may interfere with viral replication or entry, offering a novel avenue for antiviral drug development .

将来の方向性

特性

IUPAC Name |

5-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O/c1-17-12-10(6-16-17)13(19)18(8-15-12)7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIHGLXPXDDOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

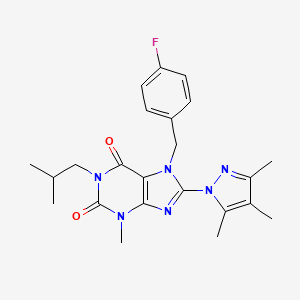

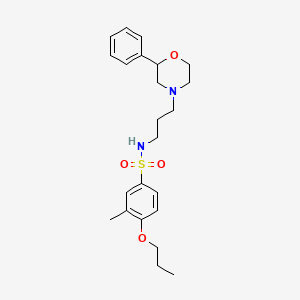

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)

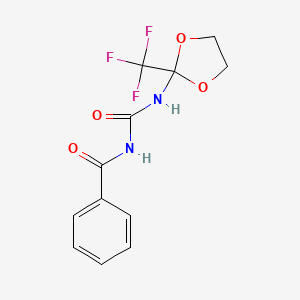

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

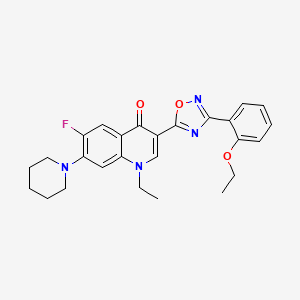

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)